2-Formyl-3,5-dihydroxyphenyl benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-formyl-3,5-dihydroxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGFNZGQTUVDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186032 | |

| Record name | 2-Formyl-3,5-dihydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32292-78-7 | |

| Record name | 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32292-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoyloxy-4,6-dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032292787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formyl-3,5-dihydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formyl-3,5-dihydroxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZOYLOXY-4,6-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9KWM2RLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-3,5-dihydroxyphenyl benzoate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS No. 32292-78-7).[1] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, spectroscopic characterization, reactivity, and potential applications of this multifunctional aromatic compound. By integrating established chemical principles with practical experimental insights, this guide aims to serve as an authoritative resource for the scientific community.

Introduction and Structural Elucidation

This compound, with the molecular formula C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol , is a hydroxylated benzoate with a formyl substitution.[1][] The core structure consists of a benzaldehyde moiety with two hydroxyl groups and a benzoate group attached to the aromatic ring. Specifically, it is recognized by the IUPAC name (2-formyl-3,5-dihydroxyphenyl) benzoate.[1][] This compound is also known by synonyms such as 2-Benzoyloxy-4,6-dihydroxybenzaldehyde.[1]

The unique arrangement of an aldehyde, two phenolic hydroxyl groups, and a benzoate ester on a single aromatic ring imparts a distinct set of chemical properties and potential for diverse reactivity. This makes it a molecule of interest for applications in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis.[]

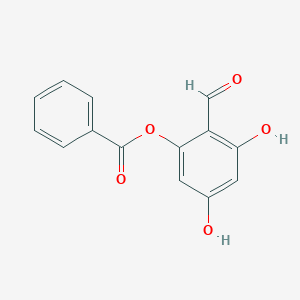

Caption: Chemical Structure of this compound

Synthesis and Purification

The synthesis of this compound can be approached through the selective benzoylation of a suitable dihydroxybenzaldehyde precursor. A logical precursor for this synthesis is 3,5-dihydroxybenzaldehyde. The selective acylation of one phenolic hydroxyl group in the presence of another, and an aldehyde, requires careful selection of reaction conditions to achieve mono-substitution and avoid side reactions.

Proposed Synthetic Pathway:

A common method for selective benzoylation of phenols is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.

Caption: Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dihydroxybenzaldehyde

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dihydroxybenzaldehyde (1 equivalent) in anhydrous pyridine and anhydrous DCM at 0°C (ice bath).

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture is typically stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Upon completion, the reaction is quenched by the addition of 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₅ |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | (2-formyl-3,5-dihydroxyphenyl) benzoate |

| CAS Number | 32292-78-7 |

| Appearance | Expected to be a solid at room temperature |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Spectroscopic Characterization (Predicted):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzaldehyde and benzoate moieties, a singlet for the aldehyde proton (typically around 9.5-10.5 ppm), and signals for the hydroxyl protons (which may be broad and their chemical shift dependent on concentration and solvent).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and ester (typically in the range of 160-200 ppm), as well as signals for the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹), the C=O stretching of the ester (around 1720-1740 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.23). Fragmentation patterns would likely involve the loss of the benzoate group or the formyl group.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by its three key functional groups: the aldehyde, the phenolic hydroxyl groups, and the benzoate ester.

Reactivity of the Aldehyde Group:

-

The aromatic aldehyde group is susceptible to nucleophilic attack. However, its reactivity is somewhat diminished due to the electron-donating effects of the hydroxyl groups and the resonance stabilization of the benzene ring.[3]

-

It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions like the Wittig, Perkin, or Knoevenagel reactions.[4]

Reactivity of the Phenolic Hydroxyl Groups:

-

The phenolic hydroxyl groups are acidic and can be deprotonated by a suitable base.

-

They can undergo further etherification or esterification reactions under appropriate conditions.

-

The hydroxyl groups are activating, ortho-, para-directing for electrophilic aromatic substitution, although the presence of the formyl and benzoate groups, which are deactivating, will also influence the regioselectivity of such reactions.

Reactivity of the Benzoate Ester:

-

The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding dihydroxybenzaldehyde and benzoic acid. This susceptibility to hydrolysis is a key consideration in its handling and potential biological applications.[5]

Caption: Key Reactivities of this compound

Potential Applications

The multifunctional nature of this compound makes it a promising candidate for various applications, particularly in drug discovery and as a pharmaceutical intermediate.[]

-

Antioxidant Studies: The presence of phenolic hydroxyl groups suggests potential antioxidant activity, as these moieties can act as free radical scavengers.[] Studies on similar phenyl benzoate compounds have shown antioxidant properties.[6]

-

Pharmaceutical Intermediates: This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. The phenyl benzoate motif is found in some pharmaceutical agents.[7]

-

Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for studies on enzyme inhibition. For example, some phenyl benzoate compounds have shown anti-tyrosinase and anti-pancreatic lipase activities.[6]

-

Precursor for Heterocyclic Synthesis: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various heterocyclic compounds, which are a cornerstone of many drug molecules.

Toxicology and Safety

While specific toxicological data for this compound is limited, general precautions for handling substituted phenyl benzoates should be observed.[5] Phenyl benzoate itself is classified as harmful if swallowed and causes skin irritation.[8][9] Upon hydrolysis, the compound would break down into benzoic acid and a dihydroxybenzaldehyde. The toxicology of these metabolites should also be considered.[5]

General Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a versatile aromatic compound with a rich chemistry stemming from its aldehyde, hydroxyl, and benzoate functionalities. This guide has provided a detailed overview of its synthesis, properties, reactivity, and potential applications. As a valuable intermediate and a molecule with potential bioactivity, it warrants further investigation by the scientific community.

References

-

Desklib. (2023, March 31). Investigative Project: Phenyl Benzoate Synthesis and Review. [Link]

-

PubChem. This compound. [Link]

-

Furfey, C. A., et al. (2020). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Advances, 10(46), 27653-27659. [Link]

-

Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. [Link]

-

Australian Government Department of Health. (2016, February 5). Benzoic acid, phenyl ester: Human health tier II assessment. [Link]

-

Koc, F., & Yilmaz, S. (2022). Toxicity of benzyl benzoate as a food additive and pharmaceutical agent. Drug and Chemical Toxicology, 45(2), 868-876. [Link]

-

Zhou, B., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(11), 874-882. [Link]

- Google Patents.

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Vartanyan, M. M., et al. (1994). Synthesis of β-formyl-2,5-dialkoxytetrahydrofurans and their reaction with 3-amino-1,2,4-triazole. Russian Chemical Bulletin, 43(11), 1863-1866. [Link]

-

ResearchGate. Phenyl benzoate (PB) reactivity: selectivity to main products based on PB conversion. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]

-

Scribd. 2 Formyl Benzoate. [Link]

-

Khan, J., et al. (2018). 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate in Electrochemical Dry Cell. Open Chemistry, 16(1), 912-917. [Link]

-

Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. 3,5-Dihydroxybenzaldehyde. [Link]

-

Chemistry LibreTexts. (2023, January 23). Reactivity of Aldehydes & Ketones. [Link]

- Google Patents.

-

ResearchGate. Synthesis of phenyl benzoate compounds and their bioactivity investigation. [Link]

Sources

- 1. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 7. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00205B [pubs.rsc.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

2-Formyl-3,5-dihydroxyphenyl Benzoate: A Strategic Scaffold for Anthocyanin Synthesis

The following technical guide provides an in-depth analysis of 2-Formyl-3,5-dihydroxyphenyl benzoate , a critical intermediate in the synthesis of anthocyanins and complex polyphenols.

Executive Summary

This compound (CAS 32292-78-7 ) is a specialized depside derivative used primarily as a regiospecific building block in the total synthesis of anthocyanidins (e.g., Malvidin, Delphinidin) and related flavonoids. Its structural significance lies in the selective protection of the hydroxyl group ortho to the formyl moiety on the phloroglucinol core. This asymmetry is essential for directing subsequent condensation reactions, such as the Robinson anthocyanin synthesis, preventing polymerization and ensuring correct ring closure.

Chemical Identity

| Property | Detail |

| CAS Registry Number | 32292-78-7 |

| IUPAC Name | (2-Formyl-3,5-dihydroxyphenyl) benzoate |

| Common Synonyms | 2-Benzoyloxy-4,6-dihydroxybenzaldehyde; 2,4,6-Trihydroxybenzaldehyde 2-benzoate |

| Molecular Formula | C₁₄H₁₀O₅ |

| Molecular Weight | 258.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 198–200 °C (decomposition) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Structural Logic & Reactivity

The molecule consists of a phloroglucinol aldehyde core where the C2-hydroxyl group (ortho to the aldehyde) is esterified with benzoic acid.

Mechanistic Importance

-

Symmetry Breaking: The parent compound, 2,4,6-trihydroxybenzaldehyde, is symmetric. Esterification at the C2 position breaks this symmetry, differentiating the electronic environment of the remaining hydroxyls (C4 and C6).

-

Directed Cyclization: In the synthesis of flavylium salts (anthocyanins), the free hydroxyl at C6 is required to attack the ketone of the acetophenone partner. The C2-benzoate acts as a protecting group that prevents competing nucleophilic attacks and is often cleaved in situ or in a subsequent hydrolysis step to yield the final hydroxylated anthocyanidin.

-

Hydrogen Bonding: The remaining ortho-hydroxyl (C6-OH) forms a strong intramolecular hydrogen bond with the formyl oxygen, stabilizing the molecule but also influencing the pKa of the C4-hydroxyl.

Synthesis Protocol

The synthesis of this compound requires precise control to achieve mono-esterification on a highly activated aromatic ring. The following protocol is adapted from biomimetic studies of poppy pigments (Nudicaulins).

Reaction Pathway

The synthesis proceeds via the selective benzoylation of 2,4,6-trihydroxybenzaldehyde .

Figure 1: Synthetic trajectory from Phloroglucinol to Anthocyanins via the Benzoate intermediate.

Detailed Methodology

Reagents:

-

2,4,6-Trihydroxybenzaldehyde (1.00 g, 6.49 mmol)[1]

-

Benzoyl chloride (0.38 mL, 3.24 mmol) — Note: 0.5 equivalents used to favor mono-substitution.

-

Potassium Hydroxide (0.2 M aqueous solution)[1]

-

Ethyl Acetate (EtOAc)[1]

-

Sodium Bicarbonate (NaHCO₃)

Step-by-Step Protocol:

-

Preparation: Dissolve 2,4,6-trihydroxybenzaldehyde (1.00 g) in 40 mL of 0.2 M aqueous KOH. Cool the solution to 0 °C in an ice bath.

-

Addition: Add benzoyl chloride (0.38 mL) dropwise over 5–10 minutes. The limiting stoichiometry (0.5 eq) is critical to prevent the formation of di- and tri-benzoates.

-

Reaction: Stir the mixture at 0 °C for 40 minutes .

-

Quenching: Add an excess of saturated aqueous NaHCO₃ to quench unreacted benzoyl chloride. Stir for an additional 30 minutes.

-

Workup:

-

Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum Ether : Ethyl Acetate, gradient 5:1 → 3:1).[1]

-

Yield: Typical yield is ~30–42% (based on recovered starting material).[1]

Analytical Characterization

Verification of the product requires confirming the loss of symmetry in the NMR spectrum compared to the precursor.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1]

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| ¹H | 11.37 | Singlet (s) | –OH | Strongly H-bonded phenolic proton (C6-OH). |

| ¹H | 11.00 | Broad Singlet | –OH | Free phenolic proton (C4-OH). |

| ¹H | 10.00 | Singlet (s) | –CHO | Formyl proton.[1] |

| ¹H | 8.11 | Doublet (dd) | Ar-H (2H) | Benzoate ortho protons. |

| ¹H | 7.76–7.58 | Multiplet (m) | Ar-H (3H) | Benzoate meta/para protons. |

| ¹H | 6.32 | Doublet (d, J=2.1 Hz) | Ar-H | Symmetry Break: C3-H and C5-H are distinct. |

| ¹H | 6.27 | Doublet (d, J=2.1 Hz) | Ar-H | Symmetry Break: Distinct from 6.32 ppm.[1] |

Interpretation: The appearance of two distinct doublets at 6.32 and 6.27 ppm (coupling constant J = 2.1 Hz, typical for meta-coupling) confirms that the molecule is no longer symmetric. In the starting material (2,4,6-trihydroxybenzaldehyde), these protons would appear as a single signal at ~5.78 ppm.

Safety & Handling

-

Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). May cause respiratory irritation.

-

Storage: Store at -20 °C to prevent slow hydrolysis or oxidation of the aldehyde. The compound is hygroscopic; store under inert atmosphere (Argon/Nitrogen) if possible.

-

Stability: Stable in solid form. In solution (especially basic), the ester bond is susceptible to hydrolysis, regenerating the trihydroxybenzaldehyde.

References

-

Biomimetic Synthesis of Nudicaulins: Structure and synthesis of 2-benzoyloxy-4,6-dihydroxybenzaldehyde (Compound 11). Royal Society of Chemistry (Org. Biomol. Chem.).

-

Anthocyanin Precursors: Synthesis of Malvidin Chloride and related flavylium salts. ChemicalBook / LookChem Technical Data.

-

Compound Registry: PubChem CID 122581. National Center for Biotechnology Information.

Sources

solubility of 2-Formyl-3,5-dihydroxyphenyl benzoate in different solvents

An In-Depth Technical Guide to the Solubility of 2-Formyl-3,5-dihydroxyphenyl benzoate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. By integrating theoretical principles with predictive analysis based on the molecule's structural attributes, this document serves as a foundational resource for scientists working with this compound. We will explore its physicochemical profile, predict its solubility across different solvent classes, detail the key factors influencing its solubility, and provide a robust experimental protocol for its empirical determination.

Introduction: The Critical Role of Solubility

This compound is a multifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules, such as Hirsutidin Chloride, an anthocyanidin with potential applications in health and medicine[1]. Understanding and controlling the solubility of this intermediate is paramount. In synthesis, solubility governs the choice of reaction media, affecting reaction rates, yield, and ease of purification. In drug development, the solubility of a precursor can influence the final API's properties, and for any compound, solubility is a direct determinant of its dissolution rate and subsequent absorption and bioavailability. This guide provides the foundational knowledge required to make informed decisions when handling this compound in a laboratory or process setting.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties. The key to predicting solubility lies in understanding the interplay of its various functional groups and overall architecture.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₄H₁₀O₅ | [1][2][] | Indicates the elemental composition. |

| Molecular Weight | 258.23 g/mol | [2][] | A moderate molecular size. |

| XLogP3 | 2.6 | [2] | Suggests a balance between lipophilicity and hydrophilicity; moderate solubility in both polar and non-polar environments might be expected, though favoring polar. |

| Hydrogen Bond Donors | 2 | [2] | The two phenolic hydroxyl (-OH) groups can donate protons, enabling strong interactions with hydrogen-bond accepting solvents (e.g., alcohols, water, DMSO). |

| Hydrogen Bond Acceptors | 5 | [2] | The five oxygen atoms (two hydroxyl, one aldehyde, two ester) can accept protons, allowing interactions with hydrogen-bond donating solvents (e.g., water, alcohols). |

| Polar Surface Area (PSA) | 83.8 Ų | [2] | This value indicates significant polarity, predicting good solubility in polar solvents. |

| Predicted pKa | 6.74 ± 0.23 | [1] | The phenolic hydroxyl groups are weakly acidic. This predicts that solubility in aqueous media will be highly dependent on pH, increasing dramatically above this pKa value. |

Expert Analysis: The molecular structure reveals a tale of two competing characteristics. The two aromatic rings provide a significant nonpolar character, which tends to decrease aqueous solubility. However, this is strongly counteracted by the presence of five polar oxygen-containing functional groups: two hydroxyls, an aldehyde, and an ester. The ability to both donate and accept hydrogen bonds is the most dominant feature, suggesting that the compound's solubility will be highest in polar solvents capable of these interactions. The predicted pKa is particularly noteworthy, indicating that this molecule's aqueous solubility can be manipulated by adjusting pH.

Theoretical Framework: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful starting point, meaning polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. However, a more sophisticated understanding requires considering the specific intermolecular forces at play.

-

Hydrogen Bonding: The strongest intermolecular force for this molecule. The phenolic -OH groups are potent hydrogen bond donors, and all five oxygen atoms are acceptors. Solvents that can participate in hydrogen bonding (e.g., water, methanol, ethanol) will be effective.

-

Dipole-Dipole Interactions: The carbonyl (C=O) groups of the aldehyde and ester, along with the C-O bonds, create permanent dipoles, leading to favorable interactions with other polar solvent molecules like acetone or ethyl acetate.

-

Dispersion Forces: These weak forces exist in all molecules and are the primary mode of interaction for nonpolar solvents. The aromatic rings of the solute can interact with aromatic solvents like toluene through these forces (specifically, pi-pi stacking).

A quantitative approach to combining these forces is provided by Hansen Solubility Parameters (HSP) . HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH)[4][5]. A solute will be most soluble in a solvent when their respective HSP values are closely matched[4].

Caption: Hansen Solubility Parameters (HSP) concept map.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the physicochemical properties and theoretical principles, we can predict the solubility of this compound in various solvent classes.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low (at neutral pH), High (at alkaline pH) | The large aromatic structure limits solubility in neutral water. However, at pH > 6.74, the acidic phenols deprotonate to form a highly polar, water-soluble phenoxide salt[6][7]. |

| Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating all polar groups of the molecule. Phenolic compounds generally show good solubility in alcohols[8]. | |

| Polar Aprotic | DMSO, DMF | Very High | These are highly polar solvents that are strong hydrogen bond acceptors, leading to very strong solute-solvent interactions. |

| Acetone, Ethyl Acetate | High to Medium | These solvents have strong dipoles and are hydrogen bond acceptors. Esters like butyl acetate are known to be effective for extracting similar aromatic aldehydes[9]. | |

| Acetonitrile | Medium | Acetonitrile is polar but is a weaker hydrogen bond acceptor compared to acetone or DMSO, leading to slightly lower but still significant solubility. | |

| Nonpolar | Hexane, Heptane | Insoluble | The large polarity mismatch prevents effective solvation. The nonpolar solvent cannot overcome the strong intermolecular forces between the solute molecules. |

| Toluene, Xylene | Low to Slight | Solubility is expected to be poor. However, weak pi-pi stacking interactions between the aromatic rings of the solvent and solute may allow for minimal dissolution. | |

| Diethyl Ether | Slight | As a weakly polar solvent that can act as a hydrogen bond acceptor, it may dissolve small amounts of the compound, but its largely nonpolar character limits its capacity. |

Critical Factors Influencing Solubility

Solubility is not an intrinsic constant but is influenced by external conditions.

-

pH: As established, pH is the most critical factor for aqueous solubility. Due to its acidic phenolic groups, the compound's solubility will increase by orders of magnitude in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) where it converts to its conjugate base[7][10]. Conversely, in acidic solutions, it will remain in its less soluble protonated form[11].

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the crystal lattice energy of the solid and the energy required to create space for the solute in the solvent.

-

Polymorphism: This compound may exist in different solid-state crystalline forms, known as polymorphs[12]. Each polymorph has a unique crystal lattice arrangement, resulting in different melting points, stabilities, and crucially, solubilities[13][14]. Metastable polymorphs are generally more soluble than their thermodynamically stable counterparts but may convert to the more stable, less soluble form over time[15][16].

Standard Protocol for Experimental Solubility Determination

While predictions are invaluable, empirical data is the gold standard. The Shake-Flask Method is the most reliable and widely recognized technique for determining thermodynamic solubility[17].

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology:

-

System Preparation: Add an excess of solid this compound to a glass vial containing a precisely known volume of the test solvent. "Excess" means enough solid is added so that it will not completely dissolve, ensuring a saturated solution is formed.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours[18][19]. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For faster and more complete separation, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw a specific volume of the clear supernatant (the saturated solution), taking extreme care not to disturb the solid pellet.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical instrument.

-

Analysis and Quantification: Determine the concentration of the diluted sample using a pre-calibrated and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy[9][20].

-

Final Verification: After sampling, visually inspect the original vial to confirm that an excess of the solid material remains, validating that the solution was indeed saturated[17].

Conclusion and Recommendations

The solubility profile of this compound is dictated by its multifunctional chemical structure.

-

High solubility is predicted in polar organic solvents, particularly polar aprotic (DMSO, DMF) and polar protic (methanol, ethanol) solvents, due to strong hydrogen bonding and dipole-dipole interactions. These should be the first choice for synthetic reactions and purification processes like recrystallization.

-

Poor solubility is expected in nonpolar aliphatic and aromatic solvents (hexane, toluene).

-

Aqueous solubility is low but highly manipulable . While sparingly soluble in neutral water, its solubility will increase dramatically in alkaline conditions (pH > 7) due to the deprotonation of its acidic phenolic hydroxyl groups. This property is invaluable for extraction and purification schemes involving pH swings.

For any critical application, it is strongly recommended to empirically determine the solubility in the specific solvent system of interest using the shake-flask method outlined above. This ensures that process decisions are based on accurate, quantitative data rather than theoretical predictions alone.

References

-

LookChem. (n.d.). Cas 32292-78-7, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

-

ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from [Link]

-

Ràfols, C., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 747. Available at: [Link]

-

Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Separation and Purification Technology, 340, 126780. Available at: [Link]

-

Silva, C. M., et al. (2018). Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Dissolution Technologies. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2021). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved from [Link]

-

Foppoli, A., et al. (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 9(2), 18. Available at: [Link]

-

Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C14H10O5 | CID 122581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. jocpr.com [jocpr.com]

- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. veeprho.com [veeprho.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 20. researchgate.net [researchgate.net]

The Robinson Intermediate: A Technical Guide to 2-Formyl-3,5-dihydroxyphenyl Benzoate

The following technical guide details the discovery, chemistry, and application of 2-Formyl-3,5-dihydroxyphenyl benzoate (also known as 2-benzoyloxy-4,6-dihydroxybenzaldehyde).

Executive Summary

This compound (CAS: 32292-78-7) is a specialized depside-like intermediate primarily utilized in the total synthesis of anthocyanidins and related polyphenolic natural products.[1][2] Historically significant as the "Robinson Intermediate," it was developed by Nobel Laureate Sir Robert Robinson in the 1930s to solve the regioselectivity challenges in constructing the flavylium cation core of pigments like Cyanidin and Malvidin .

In modern drug development, this compound serves as a critical scaffold for accessing A-ring modified flavonoids , which are investigated for their antioxidant, anti-inflammatory, and antidiabetic properties.

Chemical Identity Table

| Property | Data |

| IUPAC Name | (2-Formyl-3,5-dihydroxyphenyl) benzoate |

| Common Synonyms | 2-Benzoyloxy-4,6-dihydroxybenzaldehyde; 2-O-Benzoylphloroglucinolaldehyde |

| CAS Registry Number | 32292-78-7 |

| Molecular Formula | C₁₄H₁₀O₅ |

| Molecular Weight | 258.23 g/mol |

| Core Scaffold | Phloroglucinol (1,3,5-trihydroxybenzene) derivative |

| Functional Classification | Depside; Polyphenol precursor; Protecting group intermediate |

History & Discovery: The Robinson Era

The discovery of this compound is inextricably linked to the structural elucidation of plant pigments. In the early 20th century, the chemical structures of anthocyanins (the red, purple, and blue pigments in flowers) were hypothesized but not proven.

The Regioselectivity Challenge

To prove the structure of Cyanidin , chemists needed to synthesize it from simpler building blocks: a phloroglucinol derivative (A-ring) and a catechol derivative (B-ring).

-

The Problem: Condensing free phloroglucinol aldehyde with an acetophenone yields a mixture of isomers because the symmetric hydroxyl groups of phloroglucinol react indiscriminately.

-

The Solution (1934): Sir Robert Robinson and his team devised a strategy to "lock" one of the hydroxyl groups. By selectively benzoylating the hydroxyl group ortho to the aldehyde functionality, they created 2-benzoyloxy-4,6-dihydroxybenzaldehyde .

This "Robinson Intermediate" forced the condensation reaction to occur at the specific position required to close the pyran ring correctly, yielding the authentic flavylium salt. This methodology confirmed the structure of major anthocyanins and established the foundation for flavonoid chemistry.

Synthesis & Methodology

The synthesis of this compound requires precise control of pH and temperature to achieve regioselective esterification.

Protocol: Regioselective Benzoylation

Objective: Synthesize 2-benzoyloxy-4,6-dihydroxybenzaldehyde from 2,4,6-trihydroxybenzaldehyde.[3]

Reagents:

-

Substrate: 2,4,6-Trihydroxybenzaldehyde (Phloroglucinol aldehyde).

-

Reagent: Benzoyl chloride (PhCOCl).

-

Base/Solvent: 0.2 M Aqueous Potassium Hydroxide (KOH).[3]

-

Quench: Saturated Sodium Bicarbonate (NaHCO₃).

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4,6-trihydroxybenzaldehyde (1.0 eq) in 0.2 M KOH at 0°C (Ice bath). The low temperature is critical to kinetic control.

-

Addition: Add Benzoyl chloride (0.5 eq) dropwise over 20 minutes.

-

Note: Using a sub-stoichiometric amount or slow addition prevents di- and tri-benzoylation.

-

-

Reaction: Stir the mixture at 0°C for 40 minutes.

-

Mechanism:[4] The hydroxyl group at the 2-position (ortho to the aldehyde) is hydrogen-bonded to the carbonyl oxygen. Paradoxically, under these basic conditions, the specific electronic environment allows for selective acylation at this position or protection of the others via salt formation, directing the benzoyl group to the 2-position.

-

-

Quench: Add excess saturated NaHCO₃ and stir for 30 minutes.

-

Workup: Warm to room temperature. Extract with Ethyl Acetate (3x).[3] Dry organic layers over Na₂SO₄ and concentrate.[3][5]

-

Purification: Recrystallize or use flash column chromatography (Silica gel) if necessary.

Mechanism of Action: The Anthocyanin Pathway

The utility of this molecule lies in its ability to act as a regioselective electrophile in the formation of the flavylium core.

Diagram: From Intermediate to Anthocyanin

The following diagram illustrates how the Robinson Intermediate directs the synthesis of Malvidin Chloride.

Caption: The Robinson Synthesis Pathway. The benzoate group (green node) protects the 2-hydroxyl, forcing the acetophenone to react with the free hydroxyls to form the correct pyran ring system.

Applications in Drug Development

While historically a synthetic tool, this compound is relevant in modern pharmaceutical research:

-

Antioxidant Pharmacophores: The 2,4,6-trihydroxybenzaldehyde core is a potent scavenger of Reactive Oxygen Species (ROS). The benzoate derivative serves as a lipophilic prodrug, improving cellular permeability before metabolizing back to the active polyphenol.

-

Sickle Cell Disease (SCD): Aldehyde-based drugs (like Voxelotor) work by binding to hemoglobin S to prevent polymerization. Researchers utilize libraries of substituted benzaldehydes, including benzoate-protected forms, to screen for binding affinity and metabolic stability.

-

Biomimetic Synthesis: As seen in the synthesis of Nudicaulins (yellow pigments from Iceland Poppy), this intermediate allows for the laboratory replication of complex biosynthetic pathways, aiding in the discovery of new antibiotic or anti-cancer natural products.

References

-

Robinson, R., & Todd, A. R. (1934). Experiments on the Synthesis of Anthocyanins. Part XXIV. A Synthesis of Cyanidin Chloride. Journal of the Chemical Society.[4][6]

-

Devi, K. A., et al. (2015). Biomimetic Synthesis of Nudicaulins I and II, Yellow Pigments from the Iceland Poppy Papaver nudicaule. Organic Letters / RSC Advances.

-

PubChem. (2025). Compound Summary: this compound (CAS 32292-78-7).[1][2] National Library of Medicine.

-

ChemicalBook. (2024). 2,4,6-Trihydroxybenzaldehyde and its Derivatives: Synthesis and Biological Activity.

Sources

- 1. lookchem.com [lookchem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. rsc.org [rsc.org]

- 4. Delphinidin-3-O-glucoside chloride | CAS#:6906-38-3 | Chemsrc [chemsrc.com]

- 5. 2,4,6-TRIHYDROXYBENZALDEHYDE | 487-70-7 [chemicalbook.com]

- 6. Peonidin-3-O-glucoside chloride | CAS#:6906-39-4 | Chemsrc [chemsrc.com]

safety and handling of 2-Formyl-3,5-dihydroxyphenyl benzoate

Technical Guide: Safety, Handling, and Applications of 2-Formyl-3,5-dihydroxyphenyl benzoate

CAS: 32292-78-7 Formula: C₁₄H₁₀O₅ Molecular Weight: 258.23 g/mol Synonyms: 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde; 2,4,6-Trihydroxybenzaldehyde 2-benzoate.[1][2][3]

Part 1: Core Directive & Executive Summary

This guide addresses the specific technical requirements for handling This compound , a specialized intermediate primarily used in the total synthesis of anthocyanidins (e.g., Malvidin chloride) and complex polyphenols.[2]

Unlike generic reagents, this compound possesses a "masked" phloroglucinol core.[2] It combines the high reactivity of an electron-rich benzaldehyde with the hydrolytic susceptibility of a phenol ester.[2] The primary failure mode in research applications is oxidative degradation leading to polymerization (browning) or hydrolysis due to improper storage. [2]

Key Operational Maxim: Treat this compound not just as an aldehyde, but as a latent quinone precursor . Strict exclusion of moisture and oxygen is required to maintain the integrity of the 3,5-dihydroxy motif.[2]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Causality & Hazard Profiling

To handle this compound safely, one must understand its reactive moieties.[2] It is not merely an irritant; it is a poly-functional electrophile/nucleophile hybrid.[2]

-

The Aldehyde (C2 Position): Highly electrophilic due to the ortho-benzoate electron-withdrawing effect.[2] It readily forms Schiff bases with biological amines (proteins), making it a potent skin sensitizer .[2]

-

The Resorcinol Moiety (C3/C5 Hydroxyls): These positions are electron-rich.[2] In the presence of base or oxidants, they facilitate oxidation to ortho- or para-quinone methides.[2] This results in rapid discoloration (turning from pale yellow/green to black) and loss of biological activity.[2]

-

The Benzoate Ester: This acts as a protecting group for one hydroxyl.[2] However, it is labile.[2] Exposure to ambient moisture (hydrolysis) releases Benzoic Acid and 2,4,6-Trihydroxybenzaldehyde .[2] The latter is significantly more unstable and prone to oxidation than the esterified parent.[2]

Safety Classification (Read-Across from SAR):

-

GHS Signal Word: WARNING

-

Hazard Statements:

Storage & Stability Protocol

Standard refrigeration is insufficient.[2] The following protocol is self-validating: if the compound changes color, the protocol was breached.[2]

-

Atmosphere: Store strictly under Argon or Nitrogen .[2]

-

Temperature: -20°C is mandatory for long-term storage (>1 week).

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is permeable to oxygen over time; use electrical tape or shrink bands for freezers.[2]

-

Desiccation: Store the vial inside a secondary container (jar) containing activated silica gel or molecular sieves.

Synthesis & Application Context

This compound is a critical "A-ring" precursor in the synthesis of anthocyanins.[2] The benzoate group serves a dual purpose: it protects the sensitive phloroglucinol core during the condensation with acetophenones (the "B-ring" source) and directs regioselectivity.[2]

Diagram 1: Anthocyanin Synthesis Workflow The following diagram illustrates the role of CAS 32292-78-7 in the biomimetic synthesis of Malvidin, highlighting the critical deprotection step.

Caption: Synthesis pathway showing CAS 32292-78-7 as the protected A-ring donor for anthocyanidins.[2][3][4]

Part 3: Experimental Protocols & Visualization

Analytical Quality Control (HPLC)

Before using this intermediate in expensive total synthesis, purity must be validated.[2] The presence of Benzoic acid (peak at ~4-5 min depending on column) indicates degradation.[2]

Table 1: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) | Standard retention for aromatic esters.[2] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses phenol ionization, sharpening peaks.[2] |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | Strong eluent for the hydrophobic benzoate group.[2] |

| Gradient | 10% B to 90% B over 20 mins | Separates polar hydrolysis products from the ester. |

| Detection | UV @ 280 nm (Phenol) & 320 nm (Conjugation) | 280nm detects the benzoate; 320nm detects the aldehyde conjugation.[2] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |

Handling Workflow: The "Inert Transfer" System

To prevent the "Black Paste" degradation, use this workflow for weighing and transfer.

Diagram 2: Stability & Handling Logic This decision tree outlines the degradation pathways and the required intervention points.[2]

Caption: Degradation pathways (Hydrolysis/Oxidation) and required preventive controls.

Step-by-Step Handling Protocol

-

Equilibration: Remove the vial from the -20°C freezer. Do not open immediately. Allow the vial to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial condenses atmospheric moisture instantly, initiating hydrolysis.[2]

-

Weighing:

-

Solubilization:

-

Reaction Setup: If using in a synthesis (e.g., aldol condensation), add the base (e.g., NaOH, Piperidine) last .[2] The deprotonated phenolate is extremely sensitive to oxidation.[2] Ensure the system is degassed before base addition.[2]

References

-

SIELC Technologies. (2018).[2] HPLC Analysis of this compound. Retrieved from [Link]

-

PubChem. (n.d.).[2][3] Compound Summary: this compound (CID 122581).[2][3] National Library of Medicine.[2] Retrieved from [Link]

-

LookChem. (2017).[2] Safety Data Sheet: Malvidin Chloride and Intermediates. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Intermediate: Application Notes and Protocols for 2-Formyl-3,5-dihydroxyphenyl benzoate in Organic Synthesis

For Immediate Release

A comprehensive guide detailing the synthetic utility of 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS 32292-78-7) has been developed for researchers, scientists, and drug development professionals. This document provides in-depth application notes and detailed protocols for the use of this versatile intermediate in the synthesis of high-value organic molecules, including flavonoids and anthocyanidins.

Introduction: A Key Building Block for Bioactive Scaffolds

This compound, also known as 2-Benzoyloxy-4,6-dihydroxybenzaldehyde, is a hydroxylated benzoate with a crucial formyl substitution, making it a valuable precursor in various synthetic pathways.[1] Its unique arrangement of functional groups—an aldehyde, two hydroxyl groups, and a benzoate ester—allows for a range of chemical transformations, positioning it as a key starting material for the construction of complex molecular architectures. Notably, it serves as a significant intermediate in the synthesis of plant-based compounds with potential therapeutic applications, such as lowering LDL cholesterol, and in the generation of natural products like Hirsutidin Chloride, an anthocyanidin found in the Madagascar Periwinkle (Catharanthus roseus).[2][3]

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| CAS Number | 32292-78-7 |

| Molecular Formula | C₁₄H₁₀O₅ |

| Molecular Weight | 258.23 g/mol |

| Appearance | White to Off-White Solid |

| IUPAC Name | (2-formyl-3,5-dihydroxyphenyl) benzoate |

Synthetic Applications and Core Reaction Mechanisms

The strategic placement of reactive sites on the phenyl ring of this compound enables its participation in several named reactions, leading to the efficient synthesis of diverse heterocyclic systems.

Synthesis of Flavonoids: The Allan-Robinson Reaction

Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. The Allan-Robinson reaction provides a direct route to flavones from o-hydroxyaryl ketones and aromatic anhydrides.[5] this compound, with its o-hydroxy aldehyde functionality, is an ideal substrate for this transformation.

The reaction proceeds through an initial acylation of the hydroxyl groups, followed by a base-catalyzed intramolecular aldol condensation to form the chromone ring, a core structure of flavones. The benzoate group can be either retained or cleaved depending on the reaction conditions and subsequent workup steps.

Diagram 1: Proposed Allan-Robinson Reaction Pathway

Caption: General workflow for flavonoid synthesis.

Synthesis of Anthocyanidins: Precursor to Hirsutidin Chloride

Anthocyanidins are colored water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. This compound is a documented intermediate in the synthesis of Hirsutidin Chloride.[2] This synthesis typically involves the condensation of the o-hydroxy benzaldehyde moiety with a suitably substituted acetophenone derivative to construct the characteristic flavylium cation core of anthocyanidins.

The reaction involves an acid-catalyzed condensation, followed by cyclization and dehydration to form the benzopyrylium ring system. The specific substitution pattern of the resulting anthocyanidin is determined by the choice of the acetophenone coupling partner.

Diagram 2: Anthocyanidin Synthesis Workflow

Caption: Key steps in anthocyanidin synthesis.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of flavonoids and a key intermediate for anthocyanidins using this compound.

Protocol 1: General Procedure for the Synthesis of 7-Hydroxy-5-Benzoyloxy-Flavone Derivatives (Allan-Robinson Reaction)

This protocol outlines a general procedure for the synthesis of flavone derivatives. The specific aromatic anhydride and reaction conditions may be optimized for different target molecules.

Materials:

-

This compound

-

Appropriate aromatic anhydride (e.g., acetic anhydride, benzoic anhydride)

-

Anhydrous sodium salt of the corresponding aromatic acid (e.g., sodium acetate, sodium benzoate)

-

High-boiling point solvent (e.g., diphenyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the aromatic anhydride (3.0 eq), and the anhydrous sodium salt of the aromatic acid (3.0 eq).

-

Add a high-boiling point solvent to the mixture.

-

Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid) to yield the pure flavone derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of a Chalcone Intermediate for Anthocyanidin Synthesis

This protocol describes the base-catalyzed Claisen-Schmidt condensation to form a chalcone, a key precursor for anthocyanidins.

Materials:

-

This compound

-

A substituted acetophenone (e.g., 4'-hydroxy-3',5'-dimethoxyacetophenone for Hirsutidin synthesis)

-

Ethanol

-

Aqueous solution of a strong base (e.g., 50% KOH or NaOH)

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add the aqueous base solution dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-24 hours. The reaction mixture will typically become deeply colored.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

The precipitated chalcone is collected by filtration, washed with cold water until neutral, and dried.

-

The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

The purified chalcone can then be subjected to oxidative cyclization using reagents like selenium dioxide or iodine in a suitable solvent to yield the corresponding flavylium salt (anthocyanidin).

Data Summary and Expected Outcomes

The yields and specific reaction conditions for the synthesis of various flavonoids and anthocyanidin precursors will vary depending on the specific substrates used. The following table provides a representative summary of expected outcomes based on analogous reactions reported in the literature.

Table 2: Representative Yields for Reactions Involving o-Hydroxybenzaldehyde Derivatives

| Reaction Type | Substrates | Product Type | Typical Yield (%) |

| Allan-Robinson | o-Hydroxyacetophenone, Aromatic Anhydride | Flavone | 40-70% |

| Claisen-Schmidt | o-Hydroxybenzaldehyde, Acetophenone | Chalcone | 70-90% |

| Oxidative Cyclization | Chalcone | Flavylium Salt | 30-60% |

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols outlined in this guide provide a solid foundation for the synthesis of a variety of biologically active flavonoids and anthocyanidins. The presence of multiple reactive sites offers opportunities for further derivatization and the creation of novel compound libraries for drug discovery and materials science applications. Future research may focus on the development of more sustainable and efficient catalytic systems for these transformations, as well as exploring the full potential of this building block in the synthesis of other complex natural products and their analogues.

References

- Allan, J.; Robinson, R. J. Chem. Soc.1924, 125, 2192-2195.

-

PubChem. This compound. [Link]

-

LookChem. Cas 32292-78-7,this compound. [Link]

- Bansal, M., et al. Biomed J Sci & Tech Res2017, 1(6), BJSTR.MS.ID.000527.

-

PubChem. Hirsutidin chloride. [Link]

- Patents, Google. Method for the synthesis of anthocyanins.

-

ResearchGate. Synthesis of a series of derivatives of 3-hydroxyphenyl benzoate.... [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Formyl-3,5-dihydroxyphenyl benzoate as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for investigating the enzyme inhibitory potential of 2-Formyl-3,5-dihydroxyphenyl benzoate. While direct enzymatic targets of this specific molecule are not extensively documented in current literature, its structural features—a polyphenolic backbone, a benzophenone-like core, and an aldehyde group—suggest a strong likelihood of interaction with various enzyme classes. This guide is structured to provide both the theoretical framework and practical, field-proven protocols to explore these potential activities.

Introduction: The Scientific Rationale

This compound is a multifaceted organic molecule with a molecular formula of C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol [1]. Its structure is characterized by a dihydroxyphenyl group appended with a formyl (aldehyde) moiety, ester-linked to a benzoate group. This arrangement of functional groups is common in natural products and synthetic compounds that exhibit a wide range of biological activities, including enzyme inhibition[2][3].

The presence of hydroxyl groups on the phenyl ring suggests potential interactions with the active sites of various enzymes, a common mechanism for many phenolic compounds[4]. Furthermore, derivatives of structurally similar compounds, such as 2,4-dihydroxybenzaldehyde and other benzophenones, have demonstrated notable biological effects, including anti-inflammatory and enzyme-inhibitory activities[5][6]. These insights form the basis for the targeted application of the protocols detailed herein. Enzyme inhibition is a cornerstone of drug discovery, offering a direct mechanism to modulate pathological processes[7].

Potential Therapeutic Areas for Investigation:

-

Metabolic Diseases: Inhibition of enzymes like α-glucosidase and α-amylase by polyphenolic compounds can regulate carbohydrate digestion and glucose absorption, offering a therapeutic strategy for type 2 diabetes[8]. Benzophenone derivatives have shown promise as α-glucosidase inhibitors[9].

-

Inflammatory Conditions: The anti-inflammatory properties of related phenolic aldehydes are linked to the inhibition of pathways such as nuclear factor-kappa B (NF-κB), which controls the expression of pro-inflammatory enzymes like cyclooxygenase (COX)[5][6].

-

Gout and Hyperuricemia: Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a primary treatment for gout. Polyphenols are known to be effective inhibitors of this enzyme[10][11].

-

Neurodegenerative Diseases: Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as potential cholinesterase inhibitors[12].

-

Hyperpigmentation: Tyrosinase is a crucial enzyme in melanin synthesis. Inhibitors of this enzyme are sought after in cosmetics and for treating hyperpigmentation disorders[13].

Postulated Mechanism of Action

The inhibitory action of this compound is likely to be multifaceted, owing to its chemical structure. The hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme's active site, potentially leading to competitive or non-competitive inhibition. The aromatic rings may engage in π-π stacking interactions with aromatic residues within the enzyme. The aldehyde group, being reactive, could potentially form reversible covalent bonds (Schiff bases) with lysine residues in the active site of certain enzymes.

Experimental Protocols

These protocols are designed to be robust and self-validating, providing a clear path to characterizing the inhibitory potential of this compound.

Preliminary Steps: Compound Preparation and Handling

-

Solubility Testing: Begin by determining the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol). For most enzymatic and cell-based assays, a stock solution in DMSO is standard.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate assay buffer just before use. Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts.

Protocol: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a fundamental parameter to quantify the potency of an inhibitor.

Workflow for IC₅₀ Determination:

Caption: Workflow for enzyme kinetics analysis.

Step-by-Step Procedure:

-

Assay Design: Set up a matrix of reactions with varying concentrations of the substrate and a few fixed concentrations of this compound (including a zero-inhibitor control).

-

Initial Velocity Measurement: For each condition, measure the initial reaction rate (V₀).

-

Data Plotting:

-

Michaelis-Menten Plot: Plot V₀ versus substrate concentration for each inhibitor concentration.

-

Lineweaver-Burk Plot: For a clearer visualization of the kinetic parameters, create a double reciprocal plot (1/V₀ vs. 1/[Substrate]).

-

-

Interpretation:

-

Competitive Inhibition: Vmax remains unchanged, but Km increases. Lines on the Lineweaver-Burk plot intersect at the y-axis.

-

Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. Lines on the Lineweaver-Burk plot intersect at the x-axis.

-

Uncompetitive Inhibition: Both Vmax and Km decrease. Lines on the Lineweaver-Burk plot are parallel.

-

Target-Specific Assay Protocols

Based on the structural characteristics of this compound, the following enzyme assays are recommended for initial screening.

Principle: This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at approximately 295 nm.[10]

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

This compound

-

Allopurinol (positive control)

Procedure:

-

In a 96-well UV-transparent plate, add 50 µL of phosphate buffer, 25 µL of the test compound (or allopurinol/vehicle), and 25 µL of xanthine oxidase solution.[14]

-

Pre-incubate the mixture at 25°C for 15 minutes.[14]

-

Initiate the reaction by adding 150 µL of xanthine solution.[14]

-

Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

-

Calculate the rate of uric acid formation and determine the percent inhibition.

Principle: This colorimetric assay measures the oxidation of L-DOPA to dopachrome by tyrosinase, which can be quantified by absorbance at approximately 475 nm.[13]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

-

This compound

-

Kojic acid (positive control)

Procedure:

-

In a 96-well plate, combine 40 µL of the test compound (or kojic acid/vehicle) with 80 µL of sodium phosphate buffer and 40 µL of mushroom tyrosinase solution.[15]

-

Pre-incubate at 25°C for 10 minutes.[15]

-

Start the reaction by adding 40 µL of L-DOPA solution.[15]

-

Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

-

Calculate the rate of dopachrome formation and determine the percent inhibition.

Principle: This assay uses a cell line, such as RAW 264.7 macrophages, to assess the ability of the test compound to inhibit the production of prostaglandin E₂ (PGE₂) induced by lipopolysaccharide (LPS), which is a measure of COX-2 activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM cell culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Celecoxib (positive control)

-

PGE₂ ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or celecoxib for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE₂ production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the percent inhibition of PGE₂ production.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical IC₅₀ Values of this compound against Target Enzymes

| Target Enzyme | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |

| Xanthine Oxidase | [Experimental Value] | Allopurinol | [Literature/Experimental Value] |

| Tyrosinase | [Experimental Value] | Kojic Acid | [Literature/Experimental Value] |

| α-Glucosidase | [Experimental Value] | Acarbose | [Literature/Experimental Value] |

| COX-2 (Cell-based) | [Experimental Value] | Celecoxib | [Literature/Experimental Value] |

Table 2: Hypothetical Kinetic Parameters for Inhibition of Xanthine Oxidase

| Inhibitor Concentration | Vmax (µmol/min) | Km (µM) | Mode of Inhibition |

| 0 µM | [Value] | [Value] | N/A |

| [X] µM | [Value] | [Value] | [Competitive/Non-competitive/etc.] |

| [Y] µM | [Value] | [Value] | [Competitive/Non-competitive/etc.] |

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The provided protocols, grounded in established methodologies, will enable researchers to generate reliable and reproducible data. Positive results from these in vitro and cell-based assays will pave the way for further preclinical development, including lead optimization, selectivity profiling against related enzymes, and in vivo efficacy studies in relevant disease models.

References

-

Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. (2025). ResearchGate. [Link]

-

Liu, Q., et al. (2012). Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors. Archiv der Pharmazie, 345(10), 771-783. [Link]

-

Chen, Y., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 3(10), e3614. [Link]

-

Tundis, R., Loizzo, M. R., & Menichini, F. (2014). Dietary Polyphenols as Natural Inhibitors of α-Amylase and α-Glucosidase. Current medicinal chemistry, 21(31), 3556–3570. [Link]

-

This compound. PubChem. [Link]

-

Pan, X., Niu, D., & Liu, H. (2011). Inhibition of enzymatic cellulolysis by phenolic compounds. Biotechnology for biofuels, 4, 5. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

-

Łażewska, D., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(2), 299. [Link]

-

Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]

-

Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current drug targets, 8(1), 59-71. [Link]

-

Senturk, M., et al. (2019). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of enzyme inhibition and medicinal chemistry, 34(1), 846–852. [Link]

-

Guidelines for anti-inflammatory assays in RAW264.7 cells. (2018). ResearchGate. [Link]

-

Jo, A., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 26(11), 3299. [Link]

-

Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]

-

dos Santos, E. B., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmacognosy, 32(1), 108-116. [Link]

-

Alici, B., & Arabaci, G. (2017). Phenolic compounds: The inhibition effect on polyol pathway enzymes. Journal of biochemical and molecular toxicology, 31(7), e21898. [Link]

-

Sbardella, D., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1851. [Link]

-

Al-Harrasi, A., et al. (2022). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. Molecules, 27(15), 4905. [Link]

-

Phenolic Compounds Responsible of Enzyme Inhibition. Scribd. [Link]

-

Thangapazham, R. L., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 287-295. [Link]

-

Das, C. (2025). Exploring the Allelopathic Potential of Rice for Sustainable Agriculture: A Review. Agro-Bio Publisher, 4(3), 107-113. [Link]

-

What is an Inhibition Assay? Biobide. [Link]

-

Thong-asa, W., & Tilokskulchai, K. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of the Medical Association of Thailand, 107(1), 84-91. [Link]

-

Jäkel, A., & Melzig, M. F. (2016). Hill coefficients of dietary polyphenolic enzyme inhibitiors: can beneficial health effects of dietary polyphenols be explained by allosteric enzyme denaturing? Journal of nutritional biochemistry, 29, 1-7. [Link]

-

Khan, K. M., et al. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv preprint arXiv:2310.00947. [Link]

-

Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]

-

Wang, Y., et al. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Molecules, 29(15), 3456. [Link]

-

Nabavi, S. M., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Current pharmaceutical biotechnology, 18(1), 3-15. [Link]

-

Tang, J., et al. (2018). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron letters, 59(41), 3721–3724. [Link]

-

Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]

-

Genta-Jouve, G., et al. (2019). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Planta medica, 85(11/12), 947–952. [Link]

-

Matysiak, J., et al. (2018). Synthesis and biological activity of novel benzoazoles, benzoazines and other analogs functionalized by 2,4-dihydroxyphenyl moiety. Research on Chemical Intermediates, 44(10), 6169-6184. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate. [Link]

-